[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-7-8-13/h11,13H,4-8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTBJXYPIMMLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethylamino)propylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
tert-Butyl chloroformate+3-(2-hydroxyethylamino)propylamine→[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Overview
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester is an organic compound classified as a carbamate. It possesses a unique structure that includes a carbamic acid ester functional group linked to a propyl chain substituted with a hydroxyethylamino group. This compound has garnered attention for its potential applications in various scientific and industrial fields, particularly in pharmacology and biochemistry.
The compound exhibits diverse biological activities, including:
- Enzyme Interaction : The carbamate moiety can act as a reversible inhibitor for certain enzymes, which is significant for local anesthetic effects.
- Membrane Dynamics : It has been shown to alter membrane fluidity and permeability, correlating with its anesthetic properties.
- Photosynthetic Electron Transport : Related compounds have been found to enhance the rate of photosynthetic electron transport in chloroplasts.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial properties against various pathogens. For instance, derivatives with similar structures have demonstrated higher efficacy against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid.
Anticancer Potential
Preliminary studies suggest that related carbamate derivatives may exhibit selective cytotoxicity towards cancer cells, particularly in breast cancer cell lines (e.g., MCF-7, SK-BR-3). While specific data on this compound is limited, its structural characteristics indicate potential for further development as an anticancer therapeutic.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Efficacy against Mycobacterium avium | Higher activity compared to standard treatments. |
| Anticancer Efficacy | Growth inhibition in breast cancer cell lines | Reduced growth observed; potential for therapeutic development noted. |
| Cytotoxicity Assays | Effects on human monocytic leukemia THP-1 cell lines | Significant cytotoxic effects observed; structure-activity relationships emphasized. |
Pharmacokinetics
Pharmacokinetic evaluations of related compounds suggest moderate brain exposure and favorable distribution in organs such as the liver and kidneys. The half-life typically falls within a range conducive to therapeutic use, indicating potential for clinical applications.
Mechanism of Action
The mechanism of action of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The carbamate ester can undergo hydrolysis to release active compounds that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
Hydrophilicity: The hydroxyethylamino group in the target compound enhances water solubility compared to non-polar substituents like methacrylamido () or bromo groups (). However, polyether chains (e.g., ’s triethoxy group) may offer superior solubility .
Reactivity: The bromo substituent in 3-(BOC-amino)propyl bromide () enables nucleophilic substitutions, whereas the hydroxyethylamino group is more suited for hydrogen bonding or further functionalization via its -OH and -NH- moieties .
Key Findings:
- High yields (>75%) are achieved in chromenyloxy derivatives () using cesium carbonate as a base, whereas polyamine conjugates () show moderate yields (~55–56%) due to complex purification requirements.
- Radical chemistry () and Mitsunobu reactions (common in ether synthesis) are less frequently reported for hydroxyethylamino derivatives, suggesting room for methodological optimization.
Spectral and Analytical Data
Table 3: Spectral Signatures of Selected Compounds
Biological Activity
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention for its diverse biological activities. Carbamates are known for their interaction with various biological systems, influencing processes such as enzyme activity and membrane dynamics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by its molecular formula and its structure features a tert-butyl ester group attached to a carbamic acid moiety. The presence of the hydroxyethylamino group contributes to its amphiphilic properties, which are crucial for its biological interactions.
- Enzyme Interaction : The carbamate moiety (-NHCOO-) is known to interact with various enzymes, potentially acting as a reversible inhibitor. This interaction is significant in the context of local anesthetic activity and other pharmacological effects.
- Membrane Dynamics : Studies have shown that carbamate derivatives can alter membrane fluidity and permeability. For instance, compounds similar to this compound have been reported to decrease the gel-liquid crystalline phase transition temperature () of model membranes, correlating with their anesthetic properties .
- Photosynthetic Electron Transport : Research indicates that butyl derivatives can stimulate the rate of photosynthetic electron transport (PET) in chloroplasts, suggesting a role in enhancing membrane permeability and uncoupling phosphorylation from electron transport .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For example, derivatives with similar structures demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid .
Anticancer Potential
Recent studies have evaluated the anticancer efficacy of related compounds in breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). Although specific data on this compound is limited, it is hypothesized that similar carbamate derivatives may exhibit selective cytotoxicity towards malignant cells while sparing nonmalignant cells .
Case Studies
Cytotoxicity Assays
Cytotoxicity assays using human monocytic leukemia THP-1 cell lines indicated variable effects depending on the structural modifications of the carbamate derivatives. Compounds with amphiphilic properties generally exhibited significant cytotoxic effects at certain concentrations, emphasizing the importance of structure-activity relationships in drug design .
Pharmacokinetics
Pharmacokinetic studies suggest that related compounds exhibit moderate brain exposure and favorable tissue distribution in organs such as the liver and kidneys. The half-life of these compounds varies but typically falls within a range conducive to therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
